2-Methyl-2,3-dihydro-1H-inden-2-amine
Overview
Description
2-Methyl-2,3-dihydro-1H-inden-2-amine is an organic compound with the molecular formula C10H13N It belongs to the class of amines and is structurally characterized by an indane backbone with a methyl group and an amine group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2,3-dihydro-1H-inden-2-amine typically involves the following steps:
Cyclization Reaction: Starting from a suitable precursor such as 2-methylphenylacetonitrile, cyclization can be achieved using a strong acid like sulfuric acid to form the indane ring.
Reduction: The nitrile group is then reduced to an amine using hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors for the cyclization step and employing large-scale hydrogenation reactors for the reduction step. The use of automated systems ensures consistent quality and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding imines or nitriles. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted indane derivatives.
Scientific Research Applications
2-Methyl-2,3-dihydro-1H-inden-2-amine has several applications in scientific research:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of certain chemical transformations.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-Methyl-2,3-dihydro-1H-inden-2-amine in biological systems involves its interaction with specific molecular targets, such as neurotransmitter receptors. The amine group can form hydrogen bonds with receptor sites, modulating their activity and leading to various physiological effects. The indane backbone provides structural stability, allowing the compound to fit into receptor binding pockets effectively.
Comparison with Similar Compounds
2,3-Dihydro-1H-inden-2-amine: Lacks the methyl group, which can affect its binding affinity and reactivity.
2-Methylindoline: Similar structure but with a different ring system, leading to different chemical properties.
2-Methyl-1H-indene: Lacks the amine group, resulting in different reactivity and applications.
Uniqueness: 2-Methyl-2,3-dihydro-1H-inden-2-amine is unique due to the presence of both a methyl group and an amine group on the indane backbone, which imparts specific chemical reactivity and biological activity. This combination makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-methyl-1,3-dihydroinden-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-10(11)6-8-4-2-3-5-9(8)7-10/h2-5H,6-7,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWLUVPKKKNCNIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80626262 | |
Record name | 2-Methyl-2,3-dihydro-1H-inden-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80626262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
312753-94-9 | |
Record name | 2-Methyl-2,3-dihydro-1H-inden-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80626262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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